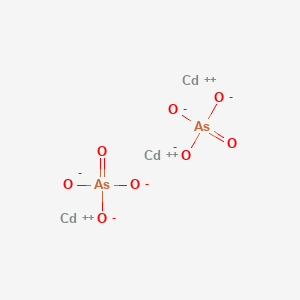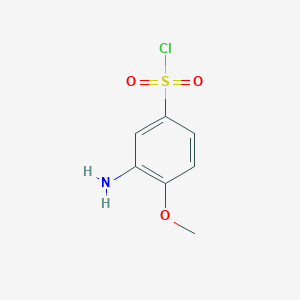![molecular formula C14H12O4S B1612038 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid CAS No. 2487-39-0](/img/structure/B1612038.png)
3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid
Descripción general
Descripción
3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid, also known as MDN-001, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDN-001 is a derivative of the naturally occurring compound, 1,4-naphthoquinone, and has been shown to possess a range of biological activities.
Aplicaciones Científicas De Investigación
Molecular Structure and Complex Formation
- Characterization of Molecular Complexes : The structure of 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid (referred to as compound 1) and its molecular complex with other compounds has been determined. Compound 1 was found to crystallize in a specific space group, and its molecular complex formation with 4,4′-bipyridine resulted in different types of hydrogen bonding interactions (Singh & Baruah, 2011).
Synthesis and Chemical Reactions
- Synthesis of Benzo[g]indoles : A study described the reaction of derivatives of 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid with primary amines, leading to the formation of various benzo[g]indoles, which are significant in organic chemistry (Yi, Cho, & Lee, 2005).
Applications in Biochemistry and Molecular Biology
- Electrochemical Detection of Modified Oligonucleotides : Compounds derived from the reaction of 1,4-naphthoquinone with β-thiopropionic acid, including 3-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)thio]propanoic acids, were used to modify oligonucleotides. This modification facilitated their electrochemical detection on Au electrodes, indicating potential applications in molecular biology and bioanalytical chemistry (Shundrin et al., 2016).
Anticancer Potential
- Synthesis and Anticancer Evaluation : Derivatives of 1,4-naphthoquinone, including those containing the 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid moiety, were synthesized and evaluated for their anticancer activity. Some of these compounds displayed potent cytotoxic activity against various human cancer cell lines, with low toxicity in normal human kidney cells, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
Binding with Serum Albumin
- Selective Binding to Serum Albumin Proteins : The study of naphthoquinone derivatives, including those tethered to carboxylic acids or pyridines like 3-[(1,4-dioxo-1,4-dihydronaphthalen-2-yl)thio]propanoic acid, revealed selective and substrate-dependent binding to bovine and human serum albumin. This understanding is crucial in evaluating the pharmacokinetics and pharmacodynamics of these compounds (Jali, Kuang, Neamati, & Baruah, 2014).
Propiedades
IUPAC Name |
3-(3-methyl-1,4-dioxonaphthalen-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-8-12(17)9-4-2-3-5-10(9)13(18)14(8)19-7-6-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPMAEULEMJCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592993 | |
| Record name | 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid | |
CAS RN |
2487-39-0 | |
| Record name | 3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(3-Methylphenoxy)methyl]piperidine](/img/structure/B1611962.png)









